Superior Neurotrophic Safety Profile: Nordentatin vs. Dentatin and Xanthoxyletin in P19 Neuronal Cultures
Nordentatin exhibits a marked lack of neurotoxicity (IC₅₀ > 10 µM, viability 82.74 ± 24.54%) in cultured P19 neurons, a stark contrast to the significant neurotoxicity displayed by the structurally related compounds dentatin and xanthoxyletin at 1 nM (viability 62.28 ± 12.11% and 43.02 ± 10.31%, respectively) . This differential effect is critical for assays where neuronal viability is a prerequisite for observing neurite outgrowth [1].
| Evidence Dimension | Neurotoxicity (Cell Viability) in P19 Neurons |
|---|---|
| Target Compound Data | IC₅₀ > 10 µM; Viability 82.74 ± 24.54% |
| Comparator Or Baseline | Dentatin: IC₅₀ ~1 nM (Viability 62.28 ± 12.11%); Xanthoxyletin: IC₅₀ ~1 nM (Viability 43.02 ± 10.31%) |
| Quantified Difference | Nordentatin is >10,000-fold less neurotoxic than dentatin and xanthoxyletin at 1 nM. |
| Conditions | Cultured P19 neurons; 24-hour exposure |
Why This Matters
This exceptional safety margin in neuronal cultures makes nordentatin the preferred tool compound for investigating neuritogenic mechanisms without the confounding variable of compound-induced neurotoxicity.
- [1] Jantakoon, P., et al. (2013). Neuritogenic and antioxidant activities of nordentatin from Clausena harmandiana. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 180-186. View Source
